molecular formula C15H12O5 B043503 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid CAS No. 150258-63-2

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid

Cat. No. B043503
M. Wt: 272.25 g/mol
InChI Key: AYPFKZQQTSLEJG-HNQUOIGGSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid often involves multi-step chemical reactions. For instance, compounds with similar structures have been synthesized through reactions involving the enolate ion of methyl vinyl ketone and benzonitrile oxide, followed by dehydration-aromatization under acidic conditions to obtain vinylisoxazole derivatives (Nunno, Scilimati, & Vitale, 2005). These methodologies highlight the complexity and precision required in synthesizing structurally specific compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as di-n-octyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoic acid, has been assessed using techniques like X-ray diffraction and Mössbauer spectroscopy, revealing mononuclear and tetranuclear complex structures (Baul, Rynjah, Rivarola, Pettinari, Holčapek, Jirásko, Englert, & Linden, 2007). These findings emphasize the importance of structural analysis in understanding the reactivity and properties of chemical compounds.

Chemical Reactions and Properties

Compounds with vinyl groups, similar to the vinyl component in 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid, exhibit a range of chemical reactivities, including nucleophilic addition and epoxidation reactions. The presence of hydroxy and carboxylic acid groups further contributes to their chemical versatility, enabling interactions such as hydrogen bonding and complex formation with metals (Nunno, Scilimati, & Vitale, 2005).

Scientific Research Applications

Occurrence and Environmental Fate of Parabens

Parabens, closely related to hydroxybenzoic acids, are utilized in a broad range of consumer products due to their antimicrobial properties. Their presence in aquatic environments has raised concerns about their potential endocrine-disrupting effects and environmental persistence. Research indicates that while wastewater treatments can effectively remove parabens, they persist in low concentrations in effluents and can accumulate in surface waters and sediments due to continuous environmental introduction. The ubiquity of methylparaben and propylparaben in environmental samples reflects the composition of consumer products. Additionally, these compounds can react with free chlorine to form halogenated by-products, potentially posing additional environmental risks (Haman et al., 2015).

Analytical and Antioxidant Activity Studies

The study of antioxidants is crucial in fields ranging from food science to medicine. Various analytical methods, including those based on hydrogen atom transfer and electron transfer, are employed to determine the antioxidant activity of compounds. These methods are vital for understanding the antioxidant capacity of complex samples, potentially including hydroxybenzoic acid derivatives. Such assays offer insights into the mechanisms and kinetics of antioxidant actions, contributing to the development of applications in health, nutrition, and environmental remediation (Munteanu & Apetrei, 2021).

Applications in Enzymatic Remediation

Enzymatic approaches for the remediation of organic pollutants, including those derived from plant biomass or synthetic compounds similar to hydroxybenzoic acids, utilize redox mediators to enhance the degradation efficiency of recalcitrant compounds. This method is particularly effective for treating pollutants in wastewater, highlighting the potential for innovative applications of hydroxybenzoic acid derivatives in environmental management and pollution control (Husain & Husain, 2007).

Safety And Hazards

While specific safety and hazard information for “5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid” is not available, it’s always important to handle chemicals with care, following appropriate safety protocols.


Future Directions

There’s no specific information available on the future directions of “5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid”. However, research into similar compounds continues, and these compounds may have potential applications in various fields, including medicine3.


Please note that this information is based on the available resources and may not fully cover “5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid”. Further research and consultation with a subject matter expert are recommended for comprehensive analysis.


properties

IUPAC Name

5-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h1-8,16-18H,(H,19,20)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPFKZQQTSLEJG-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182097
Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID801182097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid

CAS RN

150258-63-2
Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
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Record name 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC655253
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Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
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